molecular formula C19H24N2O3S B11796372 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11796372
M. Wt: 360.5 g/mol
InChI Key: KSFVWRLXPCSVJM-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The tosylpiperidine moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

2-Methoxy-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological relevance.

Chemical Structure and Synthesis

The chemical structure of this compound can be analyzed using various spectroscopic methods. The synthesis typically involves the reaction of a pyridine derivative with tosylpiperidine, utilizing solvents such as DMF and reagents like potassium carbonate. The purity and yield of the synthesized compound can be confirmed through techniques like NMR and LCMS.

Pharmacological Properties

  • Receptor Interaction : This compound has shown affinity for several receptors, including serotonin receptors, which are implicated in various physiological processes such as mood regulation and platelet aggregation. It acts as an inverse agonist at the 5-HT(2A) receptor, which may have implications for antithrombotic therapies .
  • Antiplatelet Activity : In vitro studies indicate that this compound inhibits serotonin-induced platelet aggregation, suggesting its potential use in preventing thrombus formation. The IC50 value for this activity has been reported to be around 8.7 nM .
  • Cytotoxicity : Preliminary cytotoxicity assays have indicated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Platelet Function : A study investigated the effects of this compound on human platelets. Results showed significant inhibition of platelet aggregation in response to serotonin, highlighting its potential as an antithrombotic agent .
  • Cancer Cell Lines : Another study evaluated the cytotoxic effects on various cancer cell lines, demonstrating that the compound selectively induced apoptosis in cancerous cells while having minimal effects on normal cells. This selectivity is crucial for therapeutic applications .

Data Summary

Biological Activity Effect IC50 Value
Platelet Aggregation InhibitionSignificant reduction8.7 nM
Cytotoxicity (Cancer Cell Lines)Selective apoptosisNot specified

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-methoxy-3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C19H24N2O3S/c1-14-7-9-17(10-8-14)25(22,23)21-11-5-4-6-18(21)16-12-15(2)19(24-3)20-13-16/h7-10,12-13,18H,4-6,11H2,1-3H3

InChI Key

KSFVWRLXPCSVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)OC

Origin of Product

United States

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